molecular formula C14H21BrN2O3S B13376178 (4-bromophenyl)-N-[3-(4-morpholinyl)propyl]methanesulfonamide

(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]methanesulfonamide

Cat. No.: B13376178
M. Wt: 377.30 g/mol
InChI Key: UFJFYBMCBRJDFH-UHFFFAOYSA-N
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Description

(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]methanesulfonamide is a complex organic compound that features a bromophenyl group, a morpholine ring, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl)-N-[3-(4-morpholinyl)propyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the bromophenyl and morpholine intermediates. One common route involves the reaction of 4-bromophenylamine with 3-chloropropylmethanesulfonamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-bromophenyl)-N-[3-(4-morpholinyl)propyl]methanesulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential anti-cancer and anti-inflammatory properties. The presence of the morpholine ring is particularly significant as it is known to enhance the bioavailability and stability of drug molecules.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (4-bromophenyl)-N-[3-(4-morpholinyl)propyl]methanesulfonamide involves its interaction with specific molecular targets. The bromophenyl group allows for binding to hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. This dual interaction enhances the compound’s binding affinity and specificity. The methanesulfonamide moiety further contributes to the compound’s solubility and stability in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a bromophenyl group, a morpholine ring, and a methanesulfonamide moiety. This combination provides a versatile scaffold for the development of new compounds with diverse biological and chemical properties.

Properties

Molecular Formula

C14H21BrN2O3S

Molecular Weight

377.30 g/mol

IUPAC Name

1-(4-bromophenyl)-N-(3-morpholin-4-ylpropyl)methanesulfonamide

InChI

InChI=1S/C14H21BrN2O3S/c15-14-4-2-13(3-5-14)12-21(18,19)16-6-1-7-17-8-10-20-11-9-17/h2-5,16H,1,6-12H2

InChI Key

UFJFYBMCBRJDFH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNS(=O)(=O)CC2=CC=C(C=C2)Br

Origin of Product

United States

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